2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H11ClO2 It is a derivative of propanoic acid, featuring a chloro and methyl substitution on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid typically involves the chlorination of 4-methylacetophenone followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the Friedel-Crafts acylation of 4-methylacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various substituents on the phenyl ring, such as nitro or bromo groups.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylphenyl isocyanate
- 2-Chloro-4-methylphenyl isothiocyanate
- 4-Chloro-2-methylphenol
Uniqueness
2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-8(9(12)6-7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
ZUROZIABYFCONR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.